![molecular formula C11H13NO2S3 B6540037 5-ethyl-N-[(thiophen-3-yl)methyl]thiophene-2-sulfonamide CAS No. 1060230-00-3](/img/structure/B6540037.png)
5-ethyl-N-[(thiophen-3-yl)methyl]thiophene-2-sulfonamide
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Overview
Description
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
Thiophene derivatives are synthesized through various methods. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .Chemical Reactions Analysis
Thiophene derivatives are known to undergo a variety of chemical reactions. For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Physical And Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
- Thiophene derivatives, including our compound of interest, find applications as corrosion inhibitors in industrial chemistry. They protect metals from degradation caused by environmental factors, such as moisture and aggressive chemicals .
- Thiophene-based molecules contribute to the advancement of organic semiconductors. Their unique electronic properties make them suitable for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
- Thiophene derivatives exhibit various pharmacological properties:
- Anticancer : Some compounds with the thiophene ring system demonstrate anticancer activity .
- Anti-inflammatory : Thiophenes possess anti-inflammatory properties, making them relevant for drug development .
- Antimicrobial : Certain thiophene-based molecules show antimicrobial effects .
- Antihypertensive and Anti-atherosclerotic : Other derivatives have potential antihypertensive and anti-atherosclerotic properties .
- Notable examples of drugs containing thiophene moieties:
- Condensation reactions, such as Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses, are common methods for obtaining thiophene derivatives. These reactions allow the construction of diverse molecular architectures .
Corrosion Inhibition
Organic Semiconductors
Medicinal Chemistry
Drug Development
Synthetic Strategies
Serotonin Antagonists and Alzheimer’s Disease
Mechanism of Action
Future Directions
properties
IUPAC Name |
5-ethyl-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2S3/c1-2-10-3-4-11(16-10)17(13,14)12-7-9-5-6-15-8-9/h3-6,8,12H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRMGHLBILGYROS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCC2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide |
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